N-(4-acetylphenyl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-acetylphenyl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetylphenyl group, a dimethoxyphenyl group, and a trifluoromethyl-substituted pyrimidine ring. The sulfanyl linkage connects the acetamide moiety to the pyrimidine ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethyl-substituted reagents.
Thioether Formation: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a suitable thiol reagent under basic conditions.
Amidation: The final step involves the formation of the acetamide moiety through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide depends on its specific application. For instance, if used as a pharmaceutical agent, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and the pyrimidine ring may play crucial roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-{[4-(3,4-dimethoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl}acetamide
- N-(4-acetylphenyl)-2-{[4-(3,4-dimethoxyphenyl)-6-chloropyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-(4-acetylphenyl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. This makes it distinct from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C23H20F3N3O4S |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H20F3N3O4S/c1-13(30)14-4-7-16(8-5-14)27-21(31)12-34-22-28-17(11-20(29-22)23(24,25)26)15-6-9-18(32-2)19(10-15)33-3/h4-11H,12H2,1-3H3,(H,27,31) |
InChI Key |
PLLDUMQITGAEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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